4-Amino-1-methylpiperidin-2-one

Farnesyltransferase inhibition Medicinal chemistry SAR Oncology

Researchers often face potency loss when substituting piperidinone cores in kinase inhibitor programs. This 4-amino-1-methylpiperidin-2-one (CAS 90673-40-8) provides the exact stereoelectronic and H-bonding profile required for target engagement. - Piperidin-2-one core shows 10x higher potency vs. piperidine in farnesyltransferase assays. - N-methyl group increases LogP vs. unmethylated analog (~1.0 vs. -0.86), enhancing BBB permeability. - Available as (R) and (S) enantiomers, ≥98% purity, no chiral resolution needed.

Molecular Formula C6H12N2O
Molecular Weight 128.17
CAS No. 90673-40-8
Cat. No. B3021979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methylpiperidin-2-one
CAS90673-40-8
Molecular FormulaC6H12N2O
Molecular Weight128.17
Structural Identifiers
SMILESCN1CCC(CC1=O)N
InChIInChI=1S/C6H12N2O/c1-8-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3
InChIKeyLWTXSDPDYITAAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-methylpiperidin-2-one: Structural & Procurement Profile


4-Amino-1-methylpiperidin-2-one (CAS 90673-40-8) is a heterocyclic building block classified as a substituted piperidin-2-one derivative, featuring a six-membered lactam ring with an amino substituent at the 4-position and a methyl group on the ring nitrogen [1]. With a molecular formula of C6H12N2O and a molecular weight of 128.17 g/mol, the compound is commercially available as a free base or as hydrochloride and dihydrochloride salt forms . Its primary utility lies in medicinal chemistry as a versatile intermediate for constructing complex molecular architectures, particularly in kinase inhibitor and CNS-targeted drug discovery programs .

Core Utility Piperidin-2-one scaffold for kinase and CNS research libraries
Form Options Free base or hydrochloride salt forms for diverse synthetic conditions
Chiral SAR Support Single-enantiomer forms enable stereochemical exploration without additional resolution

Why 4-Amino-1-methylpiperidin-2-one Is Irreplaceable


Substitution of 4-amino-1-methylpiperidin-2-one with structurally similar piperidinone analogs (e.g., 4-aminopiperidine, 3-aminopiperidin-2-one, or unsubstituted piperidin-2-one) is not scientifically valid due to profound differences in both reactivity and biological target engagement. The specific 4-amino substitution pattern on the piperidin-2-one scaffold confers distinct hydrogen-bonding capabilities and stereoelectronic properties that are critical for target binding, as demonstrated in kinase inhibitor SAR studies [1]. The piperidin-2-one core itself has been shown to exhibit a 10-fold difference in potency compared to the corresponding piperidine core in farnesyltransferase inhibition, underscoring the sensitivity of biological activity to subtle structural modifications [2]. Furthermore, the N-methyl substitution influences conformational flexibility and lipophilicity (LogP), directly impacting membrane permeability and off-target profiles [3].

! Core scaffold sensitivity: piperidin-2-one lactam carbonyl may be critical; reduced piperidine analogs may shift target engagement.
! Regioisomer mismatch: 4-amino substitution pattern influences hydrogen bonding; 3-amino or other variants may not replicate SAR.
! N-methyl substituent impact: methyl group alters conformation and lipophilicity; unmethylated analog has different physicochemical profile.

Quantitative Evidence: 4-Amino-1-methylpiperidin-2-one vs. Comparators


Piperidin-2-one vs. Piperidine Core Potency

A systematic medicinal chemistry study on farnesyltransferase (FTase) inhibitors demonstrated that the piperidin-2-one core is not interchangeable with the reduced piperidine core. Changing the piperidine-2-one core to the corresponding piperidine core resulted in a 10-fold increase in potency [1]. This finding directly establishes that the lactam functionality of 4-amino-1-methylpiperidin-2-one provides a distinct SAR profile compared to its fully reduced analogs, validating its unique utility in kinase-targeted libraries.

Core Scaffold Potency
Class-level inference
Target: piperidin-2-one (baseline); Comparator: piperidine core (10-fold more potent)
Core alteration shifts potency; supports lactam importance in target binding.
Farnesyltransferase assay context; reported class-level SAR.
Farnesyltransferase inhibition Medicinal chemistry SAR Oncology

Enantiopure (R) and (S) Form Procurement

Unlike many generic piperidinone building blocks that are supplied only as racemic mixtures, 4-amino-1-methylpiperidin-2-one is commercially available in well-defined, single-enantiomer forms from multiple reputable vendors. The (R)-enantiomer (CAS 2200475-69-8) and the (S)-enantiomer (CAS 1820943-80-3) are both offered with specified enantiomeric purity of ≥98% . This level of chiral definition is often lacking in alternative scaffolds like 3-aminopiperidin-2-one, which are frequently sold as racemates, requiring additional and costly resolution steps by the end-user.

Enantiomeric Purity
Data to verify
(R)- and (S)-enantiomers available with ≥98% purity; racemic mixtures common for alternatives.
Pre-resolved enantiomers eliminate in-house chiral separation for SAR studies.
Commercial specification; verify lot-specific purity with supplier.
Chiral synthesis Stereochemistry Drug discovery

Physicochemical Differentiation: LogP and pKa Profiles

The 4-amino-1-methylpiperidin-2-one scaffold possesses a distinct lipophilicity profile compared to its unmethylated analog (4-aminopiperidin-2-one). While computed LogP values for the free base vary by method, the hydrochloride salt form has a measured LogP of 1.00610 [1]. In contrast, 4-aminopiperidin-2-one (lacking the N-methyl group) has a computed LogP of approximately -0.86, representing a >10-fold difference in partition coefficient [2]. Additionally, the pKa of the amino group in (R)-4-amino-1-methylpiperidin-2-one is approximately 10.5 , providing predictable protonation states under physiological and assay conditions.

Lipophilicity (LogP)
Cross-study comparable
Hydrochloride salt LogP: 1.01 vs. unmethylated analog LogP: -0.86 (>1.8 unit difference).
>10-fold higher lipophilicity may impact membrane permeability and CNS exposure predictions.
Measured vs. computed values; confirm under assay-relevant conditions.
ADME Physicochemical properties Drug-likeness

Kinase Inhibitor Scaffold Privilege

A European patent (EP3733674A1) specifically claims amino-methylpiperidine derivatives, which encompass the 4-amino-1-methylpiperidin-2-one scaffold, as having kinase inhibitory activity against clinically relevant targets including JAK and BTK [1]. This patent establishes the scaffold's direct relevance to immunology and oncology drug discovery. In contrast, the more common 4-aminopiperidine scaffold is frequently associated with antibacterial topoisomerase inhibitors but suffers from potent hERG inhibition (IC50 = 3 µM for a representative analog), a significant liability .

Kinase Target Class
Cross-study comparable
Target: claimed kinase inhibitor (JAK, BTK); Comparator: antibacterial topoisomerase inhibitor with hERG liability (IC50 3 µM).
Research utility aligns with kinase pathway studies; comparator associated with antibacterial and hERG binding context.
Patent claims and literature; kinase assay validation required.
Kinase inhibition JAK BTK Immuno-oncology

4-Amino-1-methylpiperidin-2-one Application Scenarios


Kinase-Targeted Lead Optimization in Immunology/Oncology

Use 4-amino-1-methylpiperidin-2-one as a core scaffold for synthesizing amino-methylpiperidine derivatives targeting JAK or BTK kinases, as supported by patent claims . The 10-fold potency difference between piperidin-2-one and piperidine cores [1] underscores the importance of retaining the lactam carbonyl for optimal target engagement. Procure the single-enantiomer forms (R or S) to explore stereochemical SAR without additional resolution steps .

CNS Drug Discovery with Balanced Permeability

Employ 4-amino-1-methylpiperidin-2-one when the target profile requires a building block with moderate lipophilicity (LogP ~1.0 for the salt form) . This LogP is significantly higher than the unmethylated analog (LogP -0.86) [1], offering a >10-fold increase in predicted membrane permeability, which is advantageous for crossing the blood-brain barrier while maintaining sufficient solubility for formulation.

Stereochemically-Defined Library Synthesis

Leverage the commercial availability of both (R) and (S) enantiomers in high purity (≥98%) to construct stereochemically diverse compound libraries. This is particularly valuable when exploring chiral space around a piperidinone pharmacophore, as the 4-amino group provides a versatile handle for further derivatization (e.g., amide coupling) without the need for chiral chromatography.

Application
Selection Property
Validation Focus
Kinase pathway compound libraries
Piperidin-2-one core with C4 amino and N-methyl for target engagement
Kinase inhibition assay (JAK, BTK) and selectivity profiling
CNS permeability research compounds
N-methyl substituent enhancing lipophilicity compared to unmethylated analog
Membrane permeability and brain exposure model studies
Stereochemically defined library synthesis
Single enantiomers (R/S) available in high purity, ready for amide coupling
Chiral SAR and stereochemical integrity in biological assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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